Cas no 380554-86-9 (2-cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide)

2-Cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide is a specialized organic compound featuring a cyanoacrylamide core with a 2,6-diethylphenyl and 3-methylthiophene substitution. Its molecular structure offers potential utility in agrochemical and pharmaceutical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the electron-withdrawing cyano group and the conjugated enamide system enhances reactivity, making it suitable for further functionalization. The thiophene and diethylphenyl moieties contribute to its lipophilicity, which may influence binding affinity in target applications. This compound is typically characterized by high purity and stability under standard storage conditions, ensuring reliability in experimental use.
2-cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide structure
380554-86-9 structure
Product Name:2-cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide
CAS No:380554-86-9
MF:C19H20N2OS
MW:324.439903259277
CID:5871066
PubChem ID:2642631
Update Time:2025-05-25

2-cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 380554-86-9
    • 2-cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide
    • Z44322070
    • (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide
    • EN300-26593020
    • Inchi: 1S/C19H20N2OS/c1-4-14-7-6-8-15(5-2)18(14)21-19(22)16(12-20)11-17-13(3)9-10-23-17/h6-11H,4-5H2,1-3H3,(H,21,22)/b16-11-
    • InChI Key: ATWQIJUWVYJPCY-WJDWOHSUSA-N
    • SMILES: S1C=CC(C)=C1/C=C(/C#N)\C(NC1C(=CC=CC=1CC)CC)=O

Computed Properties

  • Exact Mass: 324.12963444g/mol
  • Monoisotopic Mass: 324.12963444g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 481
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 81.1Ų

2-cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26593020-0.05g
2-cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide
380554-86-9 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide

Compound CAS No. 380554-86-9: 2-Cyano-N-(2,6-Diethylphenyl)-3-(3-Methylthiophen-2-yl)Prop-2-Enamide

The compound with CAS number 380554-86-9, known as 2-cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide, is a complex organic molecule with a diverse range of potential applications in various fields. This compound has garnered attention due to its unique structural features and promising properties, particularly in the realms of material science and pharmacology. Recent studies have highlighted its potential as a building block for advanced materials and its role in drug discovery efforts.

The molecular structure of this compound is characterized by the presence of a cyano group, a substituted phenyl ring, and a thiophene moiety. These functional groups contribute to its versatile reactivity and stability. The cyano group, in particular, is known for its ability to participate in various chemical transformations, making it a valuable component in synthetic chemistry. The thiophene ring, on the other hand, introduces aromaticity and electronic properties that enhance the compound's compatibility with other organic systems.

Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its thermal stability and electronic properties. Studies have demonstrated that the compound exhibits excellent thermal stability under moderate conditions, making it suitable for applications in high-performance materials. Additionally, its electronic properties have been explored for potential use in organic electronics, where the combination of aromaticity and functional groups could facilitate charge transport.

In the field of pharmacology, this compound has shown promise as a lead molecule for drug development. Its structure suggests potential bioavailability and selectivity for specific biological targets. Researchers have investigated its ability to interact with various enzymes and receptors, highlighting its potential as a candidate for therapeutic agents in areas such as oncology and neurodegenerative diseases.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiophene ring through cyclization reactions and the subsequent introduction of substituents to achieve the desired functionality. The optimization of these steps has been a focus of recent studies, aiming to improve yield and purity while maintaining scalability.

From an environmental standpoint, the compound's degradation pathways have been studied to assess its ecological impact. Research indicates that under certain conditions, the compound undergoes biodegradation, reducing its persistence in the environment. This information is crucial for evaluating its safety profile and ensuring sustainable practices in its production and use.

In conclusion, the compound CAS No. 380554-86-9 represents a significant advancement in organic chemistry due to its unique structure and versatile properties. Its applications span multiple disciplines, from material science to pharmacology, with ongoing research continuing to uncover new possibilities for its utilization. As scientific understanding of this compound deepens, it is poised to play an increasingly important role in both academic research and industrial applications.

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